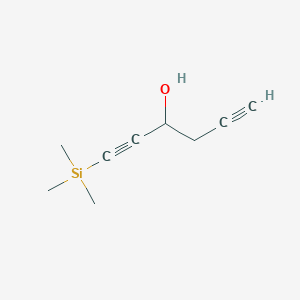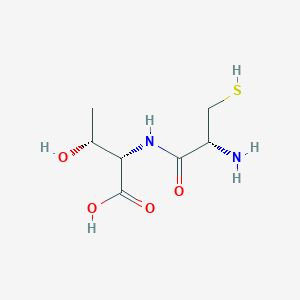
(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine typically involves multiple steps, including the formation of the cyclopropylidene ring and the attachment of the thymidine moiety. Common reagents might include cyclopropylidene precursors, thymidine, and various catalysts and solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity and yield, and adhering to safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions often involve specific temperatures, solvents, and catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for antiviral and anticancer properties.
Industry: Potential use in the synthesis of pharmaceuticals and other chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapy.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer treatment.
Uniqueness
(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine is unique due to its specific structure, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
213484-36-7 |
|---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
1-[[(2R)-2-(hydroxymethyl)cyclopropylidene]methyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O3/c1-6-3-12(10(15)11-9(6)14)4-7-2-8(7)5-13/h3-4,8,13H,2,5H2,1H3,(H,11,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
OMLRRFVCAPFHFE-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)C=C2C[C@H]2CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C=C2CC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)


![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)

